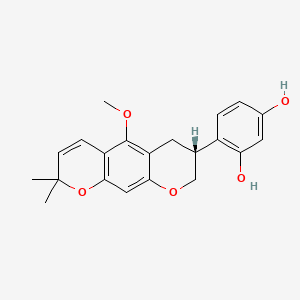

Neorauflavane

Description

Propriétés

IUPAC Name |

4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKVRTIAGSMQLN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)C[C@@H](CO3)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neorauflavane: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavane is a potent naturally occurring isoflavonoid that has garnered significant attention in the scientific community for its remarkable biological activities. This technical guide provides an in-depth overview of its natural source, detailed methodologies for its isolation and purification, and a comprehensive analysis of its structural elucidation. Furthermore, this document outlines the current understanding of its biosynthetic origins and its primary mechanism of action as a powerful tyrosinase inhibitor.

Natural Source and Origin

The primary and most well-documented natural source of this compound is the plant species Campylotropis hirtella. Specifically, this compound is isolated from the roots of this plant. Campylotropis hirtella is a member of the Fabaceae (legume) family and is found predominantly in China. The roots of this plant have been a subject of phytochemical investigations due to their rich composition of flavonoids and isoflavonoids, many of which exhibit interesting biological properties.

Quantitative Data

This compound's most notable activity is its potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Its inhibitory efficacy has been quantified and compared with standard inhibitors like kojic acid.

| Compound | Target Enzyme | Activity Type | IC50 Value | Reference |

| This compound | Mushroom Tyrosinase | Monophenolase activity | 30 nM | [1][2] |

| This compound | Mushroom Tyrosinase | Diphenolase activity | 500 nM | [1][2] |

| Kojic Acid | Mushroom Tyrosinase | Monophenolase activity | ~13.2 µM | [1] |

As the data indicates, this compound is approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase[1][2]. Kinetic studies have revealed that this compound exhibits competitive inhibitory behavior against both monophenolase and diphenolase activities of tyrosinase[1].

Experimental Protocols

Isolation and Purification of this compound from Campylotropis hirtella Roots

The following protocol is a composite methodology based on standard practices for the isolation of flavonoids from plant materials.

1. Plant Material Collection and Preparation:

-

Collect fresh roots of Campylotropis hirtella.

-

Wash the roots thoroughly to remove soil and other debris.

-

Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried roots into a coarse powder.

2. Extraction:

-

Macerate the powdered root material with 80% methanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude methanol extract.

3. Fractionation:

-

Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the tyrosinase inhibitory activity of each fraction to identify the most active fraction (typically the ethyl acetate fraction).

4. Chromatographic Purification:

-

Subject the active fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualizing with a UV lamp and/or an appropriate staining reagent.

-

Pool the fractions containing the compound of interest (this compound).

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of a compound.

1. Reagents and Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate for monophenolase activity)

-

L-DOPA (substrate for diphenolase activity)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., kojic acid)

-

96-well microplate reader

2. Assay Procedure for Monophenolase Activity:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 25 °C).

-

Initiate the reaction by adding L-tyrosine solution.

-

Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

3. Assay Procedure for Diphenolase Activity:

-

The procedure is similar to the monophenolase assay, but L-DOPA is used as the substrate instead of L-tyrosine.

Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for this compound:

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons in the characteristic regions for the A, B, and C rings of an isoflavonoid skeleton. Specific chemical shifts and coupling constants provide information on the substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the C-ring and carbons bearing hydroxyl and methoxy groups. |

| 2D NMR (COSY, HMQC, HMBC) | These experiments establish the connectivity between protons and carbons, confirming the overall structure and the placement of substituents. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that support the proposed structure. |

Biosynthesis of this compound

This compound belongs to the isoflavonoid class of secondary metabolites. The biosynthesis of isoflavonoids is a branch of the general phenylpropanoid pathway and is particularly active in leguminous plants like Campylotropis hirtella.[3][4][5][6][7]

The proposed biosynthetic pathway for this compound begins with the amino acid L-phenylalanine and proceeds through the formation of chalcone, a key intermediate in flavonoid biosynthesis. A critical step in isoflavonoid synthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by the enzyme isoflavone synthase (IFS), to form the characteristic isoflavone skeleton.[3][4][5][6][7] Subsequent modifications, such as hydroxylation, methoxylation, and prenylation, lead to the diverse array of isoflavonoids found in nature, including this compound.

Signaling Pathways and Mechanism of Action

The primary signaling pathway influenced by this compound, as identified in the literature, is the melanin biosynthesis pathway through the direct inhibition of tyrosinase.[1][2] Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the production of melanin. This makes it a compound of significant interest for applications in dermatology and cosmetics for the treatment of hyperpigmentation disorders and for skin whitening.[8][9]

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 4. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. ijcmas.com [ijcmas.com]

- 8. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Arsenal of Campylotropis hirtella: A Technical Guide for Researchers

For Immediate Release

SHANGHAI, China – November 21, 2025 – In the intricate tapestry of traditional medicine, the leguminous shrub Campylotropis hirtella has long held a place of reverence. Now, modern scientific inquiry is systematically unraveling the chemical constituents responsible for its therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the active compounds isolated from Campylotropis hirtella, their biological activities, the experimental methodologies for their characterization, and the signaling pathways they modulate.

A Treasure Trove of Bioactive Flavonoids and Lignans

Phytochemical investigations into the roots of Campylotropis hirtella have revealed a rich and diverse collection of secondary metabolites, primarily belonging to the flavonoid, isoflavonoid, and lignan classes of compounds. These molecules form the core of the plant's pharmacological activity, exhibiting significant immunosuppressive, antibacterial, and potential anti-cancer properties.

Immunosuppressive Agents: A Focus on Flavonoids

A significant body of research has centered on the immunosuppressive effects of flavonoids isolated from C. hirtella. These compounds have demonstrated the ability to inhibit the proliferation of T and B lymphocytes, key components of the adaptive immune system. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with several demonstrating activity in the low micromolar range.

| Compound Class | Specific Compound/Extract | Target Cells | IC50 (µM) | Reference |

| Flavonoids | Compound 2 (a coumaronochromone) | Mitogen-induced splenocytes | 0.28 | [1] |

| Geranylated Flavonoids | Various | T lymphocytes | 1.49 - 61.23 | |

| Geranylated Flavonoids | Various | B lymphocytes | 1.16 - 73.07 | |

| Lignans | Dehydrodiconiferyl alcohol (C1) | LNCaP cells (PSA secretion) | 19 | [2] |

| Lignans | 4-[(-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methoxybenzene-1,3-diol (C2) | LNCaP cells (PSA secretion) | 45 | [2] |

| Lignans | erythro-guaiacylglycerol-beta-O-4'-coniferyl ether (C3) | LNCaP cells (PSA secretion) | 110 | [2] |

| Lignans | threo-guaiacylglycerol-beta-O-4'-coniferyl ether (C4) | LNCaP cells (PSA secretion) | 128 | [2] |

| Lignans | secoisolariciresinol (C5) | LNCaP cells (PSA secretion) | 137 | [2] |

| Lignans | prupaside (C6) | LNCaP cells (PSA secretion) | 186 | [2] |

Deciphering the Mechanisms: Modulation of Key Signaling Pathways

The bioactive compounds of Campylotropis hirtella exert their effects by intervening in critical cellular signaling cascades. Notably, lignans from this plant have been shown to impact the androgen receptor (AR) signaling pathway, a key driver in prostate cancer. Furthermore, the pro-apoptotic effects of certain compounds suggest the involvement of the caspase cascade.

The Androgen Receptor Signaling Pathway

Lignans isolated from C. hirtella have been demonstrated to down-regulate the expression of the androgen receptor and prostate-specific antigen (PSA) in LNCaP human prostate cancer cells.[2] This interference with the AR signaling pathway is a promising avenue for the development of novel therapeutics for hormone-dependent cancers.

The Caspase-Dependent Apoptosis Pathway

The pro-apoptotic effects observed with certain C. hirtella compounds, such as the lignan dehydrodiconiferyl alcohol (C1), involve the activation of the caspase cascade.[2] This programmed cell death pathway is a critical target in cancer therapy. The activation of effector caspases, such as caspase-3, leads to the cleavage of cellular substrates and ultimately, cell death.

Experimental Corner: Protocols for Investigation

Reproducibility and advancement in research hinge on detailed and robust experimental protocols. This section outlines the key methodologies employed in the study of Campylotropis hirtella's active compounds.

Extraction and Isolation of Active Compounds

The initial step in phytochemical analysis involves the extraction of compounds from the plant material, typically the dried and powdered roots.

Workflow for Extraction and Isolation:

Detailed Protocol: Ethanol Extraction

-

Maceration: The air-dried and powdered roots of C. hirtella are macerated with 95% ethanol at room temperature for an extended period, often with repeated solvent changes to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.

-

Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC, often on a C18 reversed-phase column with a mobile phase gradient of methanol and water or acetonitrile and water.

Structural Elucidation

The precise chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compounds.

Biological Activity Assays

Mitogen-Induced Splenocyte Proliferation Assay

This assay is a cornerstone for evaluating the immunosuppressive activity of the isolated compounds.

-

Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension of splenocytes is prepared.

-

Cell Culture: Splenocytes are cultured in 96-well plates in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: The cells are stimulated with a mitogen, such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation, in the presence of varying concentrations of the test compounds.

-

Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is quantified. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

[³H]-Thymidine Incorporation: Measures the incorporation of a radioactive nucleotide into the DNA of proliferating cells.

-

-

Data Analysis: The IC50 value is calculated, representing the concentration of the compound that inhibits cell proliferation by 50%.

Future Directions

The diverse array of bioactive compounds in Campylotropis hirtella presents a fertile ground for further research and development. Future studies should focus on:

-

Lead Optimization: Modifying the chemical structures of the most potent compounds to enhance their activity and selectivity.

-

In Vivo Studies: Evaluating the efficacy and safety of these compounds in animal models of autoimmune diseases and cancer.

-

Elucidation of Molecular Targets: Identifying the specific cellular proteins that these compounds interact with to exert their biological effects.

This technical guide provides a solid foundation for researchers to build upon, accelerating the translation of traditional knowledge into modern therapeutic innovations. The continued exploration of Campylotropis hirtella's chemical constituents promises to yield novel drug candidates for a range of human ailments.

References

Neorauflavane: A Technical Guide to its Chemistry, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavane is a naturally occurring neoflavonoid compound that has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological properties, and the methodologies used to isolate and evaluate it. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol[1] |

| CAS Number | 53734-74-0[1][2] |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.4 g/mol |

Biological Activity: Tyrosinase Inhibition

This compound, isolated from the Asian plant Campylotropis hirtella, has been identified as a highly potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] Its inhibitory effects are significantly greater than that of the commonly used standard, kojic acid.[2]

Quantitative Data on Tyrosinase Inhibition

| Parameter | Value | Reference |

| Monophenolase Activity IC₅₀ | 30 nM | [2] |

| Diphenolase Activity IC₅₀ | 500 nM | [2] |

| Melanin Content Reduction IC₅₀ (B16 melanoma cells) | 12.95 µM | [2] |

Kinetic Analysis of Tyrosinase Inhibition

Kinetic studies have revealed that this compound acts as a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[2] It exhibits a simple reversible slow-binding inhibition against monophenolase.[2]

| Kinetic Parameter | Value | Reference |

| Kᵢ(app) | 1.48 nM | [2] |

| k₃ | 0.0033 nM⁻¹ min⁻¹ | [2] |

| k₄ | 0.0049 min⁻¹ | [2] |

Experimental Protocols

Isolation of this compound from Campylotropis hirtella

The following is a generalized protocol based on literature descriptions for the isolation of this compound:

-

Extraction: The dried and powdered roots of Campylotropis hirtella are extracted with methanol (MeOH).

-

Solvent Partitioning: The resulting methanol extract is then partitioned successively with different solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

-

Chromatographic Separation: The bioactive fraction (typically the EtOAc fraction) is subjected to a series of chromatographic techniques to isolate the target compound. This may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Tyrosinase Inhibition Assay

The following protocol outlines the key steps in assessing the tyrosinase inhibitory activity of this compound:

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-tyrosine (as the substrate for monophenolase activity) or L-DOPA (as the substrate for diphenolase activity) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Reaction:

-

The assay is typically performed in a 96-well microplate.

-

A mixture of the tyrosinase enzyme solution and the test compound (this compound at various concentrations) is pre-incubated.

-

The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).

-

-

Measurement of Activity: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value is then determined from the dose-response curve.

Visualizations

Logical Relationship of this compound's Bioactivity

Caption: this compound's inhibitory action on tyrosinase disrupts the melanin synthesis pathway.

Experimental Workflow for this compound Isolation and Bioactivity Screening

Caption: Workflow from plant material to the identification of this compound's bioactivity.

References

- 1. New flavonoids from Campylotropis hirtella with immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biosynthesis of Neorauflavane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neorauflavane, a prenylated isoflavonoid isolated from Campylotropis hirtella, has garnered significant interest for its potent biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and for the discovery of novel, structurally related compounds with therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of isoflavonoid metabolism. While specific enzymatic data for the terminal steps in this compound synthesis are not yet available in the literature, this document outlines the core enzymatic reactions, precursor molecules, and key intermediates. Furthermore, it details generalized experimental protocols relevant to the elucidation of such pathways and presents the available information in a structured format to aid researchers in the field.

Introduction to this compound and Isoflavonoid Biosynthesis

This compound is a structurally complex isoflavonoid characterized by a dimethylpyran ring fused to the A-ring of the isoflavone core. Isoflavonoids are a class of plant secondary metabolites predominantly found in the legume family (Fabaceae), to which Campylotropis hirtella belongs. The biosynthesis of all isoflavonoids originates from the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of phenolic compounds.

The key differentiating step in isoflavonoid biosynthesis is a 1,2-aryl migration reaction that shifts the position of the B-ring from C2 to C3 of the heterocyclic C-ring. This reaction is catalyzed by the enzyme isoflavone synthase. Subsequent modifications, such as prenylation, methylation, and cyclization, lead to the vast structural diversity observed in this class of compounds. Some studies on isoflavonoids from Campylotropis hirtella suggest the possibility of an unusual biosynthetic route, which may exist in parallel with the well-established phenylpropanoid pathway[1].

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Isoflavone Core: This stage follows the general isoflavonoid pathway.

-

Prenylation of the Isoflavone Intermediate: A key step leading to the structural complexity of this compound.

-

Cyclization to Form the Dimethylpyran Ring: The final modification to yield the characteristic pyran ring.

Stage 1: Formation of the Isoflavone Core

This initial stage involves a series of well-characterized enzymatic reactions:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .

-

Activation to 4-Coumaroyl-CoA: The resulting p-coumaric acid is activated to its CoA thioester by 4-Coumarate:CoA Ligase (4CL) .

-

Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. In legumes, Chalcone Reductase (CHR) often acts in concert with CHS to produce isoliquiritigenin.

-

Isomerization to a Flavanone: Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone, such as naringenin or liquiritigenin.

-

Aryl Migration to an Isoflavone: This is the committed step in isoflavonoid biosynthesis. Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, catalyzes the 1,2-aryl migration of the B-ring to form a 2-hydroxyisoflavanone intermediate. This is subsequently dehydrated by 2-Hydroxyisoflavanone Dehydratase (HID) to yield the core isoflavone structure. The specific isoflavone precursor for this compound is likely a derivative of daidzein or genistein.

Stage 2: Prenylation of the Isoflavone Intermediate

Following the formation of the isoflavone core, a prenyl group is added. This reaction is catalyzed by a prenyltransferase .

-

Prenyl Donor: The prenyl group is supplied by dimethylallyl pyrophosphate (DMAPP), which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

-

Enzyme: An isoflavonoid-specific prenyltransferase catalyzes the attachment of the dimethylallyl group to the isoflavone skeleton. The exact prenyltransferase involved in this compound biosynthesis in Campylotropis hirtella has not yet been characterized.

Stage 3: Cyclization to Form the Dimethylpyran Ring

The final step in the proposed pathway is the cyclization of the prenyl group to form the dimethylpyran ring.

-

Mechanism: This cyclization is often catalyzed by a cyclase , which may be a cytochrome P450 monooxygenase or another class of enzyme. The reaction likely proceeds through an epoxide intermediate, followed by ring closure. A cell-free system from Botrytis cinerea has been shown to metabolize prenylated isoflavones into dihydropyrano-isoflavones via an epoxy intermediate, a reaction dependent on NADPH and O2[2].

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat), precursor concentrations, and product yields for the specific enzymes in Campylotropis hirtella. The following table presents generalized data for key enzyme classes involved in isoflavonoid biosynthesis from various plant sources to provide a comparative context.

| Enzyme Class | Substrate(s) | Product(s) | Km (µM) | Source Organism (Example) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic acid | 25 - 1500 | Petroselinum crispum | N/A |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | 2 - 20 | Helianthus tuberosus | N/A |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid, ATP, CoA | 4-Coumaroyl-CoA | 10 - 200 | Glycine max | N/A |

| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | 1 - 5 (for 4-Coumaroyl-CoA) | Petroselinum crispum | N/A |

| Chalcone Isomerase (CHI) | Naringenin chalcone | Naringenin | 5 - 50 | Phaseolus vulgaris | N/A |

| Isoflavone Synthase (IFS) | Liquiritigenin, Naringenin | 2-Hydroxydihydrodaidzein, 2-Hydroxygenistein | 5 - 20 | Glycine max | N/A |

| Prenyltransferase | Isoflavone, DMAPP | Prenylated isoflavone | 10 - 100 | Sophora flavescens | N/A |

Note: The provided Km values are approximate ranges from various studies and may not be representative of the specific enzymes in Campylotropis hirtella.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Enzyme Assays

Enzyme assays are fundamental for characterizing the activity and kinetics of biosynthetic enzymes.

4.1.1. General Protocol for a Prenyltransferase Assay

-

Enzyme Source: Microsomal fractions or purified recombinant protein from E. coli or yeast expressing the candidate prenyltransferase gene.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Isoflavonoid substrate (e.g., daidzein or genistein, typically 10-100 µM)

-

Prenyl donor (DMAPP, typically 50-200 µM)

-

Divalent cation (e.g., 5 mM MgCl2)

-

Enzyme preparation

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., formic acid).

-

Product Analysis:

-

Extract the products with an organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated isoflavone.

-

Gene Identification and Cloning

Identifying the genes encoding the biosynthetic enzymes is a critical step.

-

Transcriptome Analysis: Sequence the transcriptome (RNA-Seq) of Campylotropis hirtella tissues where this compound is abundant (e.g., roots).

-

Candidate Gene Identification: Search the transcriptome data for sequences homologous to known isoflavonoid biosynthetic genes, particularly prenyltransferases and cytochrome P450s (potential cyclases).

-

Gene Cloning:

-

Design primers based on the candidate gene sequences.

-

Amplify the full-length cDNA using reverse transcription-polymerase chain reaction (RT-PCR).

-

Clone the amplified gene into an appropriate expression vector (e.g., for E. coli or yeast).

-

In Vivo Functional Characterization

Heterologous expression systems can be used to confirm the function of a candidate gene.

-

Transformation: Introduce the expression vector containing the candidate gene into a suitable host organism that produces the precursor molecule but not the final product (e.g., yeast, Nicotiana benthamiana).

-

Substrate Feeding: If the host does not produce the precursor, it can be supplied exogenously.

-

Metabolite Analysis: Extract metabolites from the transformed host and analyze by HPLC or LC-MS to detect the formation of the expected product.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Gene Identification and Functional Characterization

Caption: Workflow for identifying and characterizing this compound biosynthetic genes.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound is based on the well-established principles of isoflavonoid metabolism in legumes. While the initial steps leading to the isoflavone core are well understood, the specific enzymes responsible for the prenylation and subsequent cyclization in Campylotropis hirtella remain to be elucidated. The potential for a novel biosynthetic route in this plant, as suggested by some studies, warrants further investigation.

Future research should focus on:

-

Isolation and characterization of the specific prenyltransferase(s) and cyclase(s) from Campylotropis hirtella.

-

Determination of the kinetic properties of these enzymes to understand the efficiency of the pathway.

-

Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes.

A complete understanding of the this compound biosynthetic pathway will not only provide valuable insights into plant secondary metabolism but also pave the way for the metabolic engineering of this potent bioactive compound in microbial or plant-based systems, offering a sustainable source for drug development and other applications.

References

Neorauflavane's Mechanism of Tyrosinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which neorauflavane, a naturally occurring isoflavonoid, inhibits tyrosinase activity. Sourced from Campylotropis hirtella, this compound has emerged as a highly potent inhibitor of melanin biosynthesis, making it a compound of significant interest for applications in dermatology and pharmacology.[1][2][3][4] This document collates the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and related biochemical pathways.

Core Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the pathway responsible for melanin pigment production.[5][6] It catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[7]

This compound exerts its potent inhibitory effect through a direct interaction with tyrosinase. Kinetic studies have conclusively demonstrated that it acts as a competitive inhibitor for both the monophenolase and diphenolase functions of the enzyme.[2][3][4] This indicates that this compound binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from binding and being catalyzed.

Furthermore, its interaction with the monophenolase active site is characterized by a simple, reversible, slow-binding inhibition mechanism.[2][3] This suggests a two-step process where an initial enzyme-inhibitor complex (EI) is formed rapidly, which then slowly isomerizes to a more stable, tightly bound complex (EI*). This slow-binding behavior contributes to its high potency. Molecular docking studies have identified key structural motifs of this compound responsible for this high-affinity binding: the resorcinol group of its B-ring and a methoxy group on its A-ring play crucial roles in anchoring the molecule within the enzyme's active site.[2][3]

Quantitative Inhibition Data

This compound's potency has been quantified through extensive enzymatic assays. It demonstrates significantly lower IC50 values compared to kojic acid, a well-known tyrosinase inhibitor. The compound is particularly effective against the monophenolase activity of tyrosinase, showing an IC50 value in the nanomolar range.

Table 1: Tyrosinase Inhibitory Activity of this compound

| Parameter | Value | Reference Compound (Kojic Acid) | Source |

|---|---|---|---|

| Monophenolase IC50 | 30 nM | ~12-13.2 µM | [1][2][4] |

| Diphenolase IC50 | 500 nM | Not specified | [1][2][4] |

| Relative Potency | ~400x more active than kojic acid (monophenolase) | - |[2][4] |

The kinetic parameters of the slow-binding inhibition against monophenolase activity further detail the interaction between this compound and tyrosinase.

Table 2: Kinetic Parameters for Monophenolase Inhibition

| Parameter | Description | Value | Source |

|---|---|---|---|

| Ki(app) | Apparent inhibition constant | 1.48 nM | [2][4] |

| k3 | Second-order rate constant for the formation of EI | 0.0033 nM⁻¹ min⁻¹ | [2][4] |

| k4 | First-order rate constant for the dissociation of EI* | 0.0049 min⁻¹ |[2][4] |

Cellular Effects and Broader Pathway

The ultimate function of tyrosinase is to produce melanin. This compound's potent enzymatic inhibition translates to effective suppression of melanin synthesis in cellular models. In B16 melanoma cells, this compound was shown to efficiently reduce melanin content with an IC50 of 12.95 μM.[2][3][4] This demonstrates its potential to permeate cell membranes and act on intracellular tyrosinase.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on standardized biochemical assays. Below are representative protocols for in vitro tyrosinase inhibition and kinetic analysis based on established methodologies.[8][9][10][11]

In Vitro Tyrosinase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (test compound)

-

Kojic Acid (positive control)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Solutions:

-

Dissolve mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100-500 U/mL).

-

Dissolve L-DOPA in phosphate buffer to a working concentration (e.g., 2.5 mM).

-

Prepare stock solutions of this compound and kojic acid in DMSO. Create a series of dilutions in phosphate buffer to achieve the final desired concentrations.

-

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Test Wells: 40 µL of this compound solution + 50 µL of phosphate buffer.

-

Control Wells (No Inhibitor): 40 µL of buffer/DMSO vehicle + 50 µL of phosphate buffer.

-

Positive Control Wells: 40 µL of kojic acid solution + 50 µL of phosphate buffer.

-

-

Enzyme Addition: Add 20 µL of the tyrosinase enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.

-

Initiate Reaction: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 475-490 nm in kinetic mode for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Kinetic Analysis Protocol

To determine the type of inhibition (e.g., competitive) and kinetic constants, the assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Perform the tyrosinase inhibition assay as described above.

-

Use a matrix of concentrations, including several fixed concentrations of this compound and, for each, a range of L-DOPA concentrations.

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor.

-

Analyze the data using Lineweaver-Burk and Dixon plots.

-

Lineweaver-Burk Plot (1/V₀ vs. 1/[S]): A series of lines intersecting on the y-axis is indicative of competitive inhibition.

-

Dixon Plot (1/V₀ vs. [I]): Used to determine the inhibition constant (Ki).

-

Conclusion

This compound is a highly potent, competitive, and slow-binding inhibitor of tyrosinase. Its nanomolar efficacy in enzymatic assays and demonstrated activity in cellular models underscore its potential as a lead compound for developing novel skin-lightening agents or treatments for hyperpigmentation disorders. The detailed understanding of its mechanism, supported by robust quantitative and kinetic data, provides a solid foundation for further preclinical and clinical development. The crucial roles of its resorcinol and methoxy moieties, as suggested by docking studies, offer valuable insights for future structure-activity relationship (SAR) studies and the design of next-generation tyrosinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. matilda.science [matilda.science]

- 4. researchgate.net [researchgate.net]

- 5. Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03196A [pubs.rsc.org]

- 6. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

The Biological Activity of Neorauflavane on Melanin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Neorauflavane, a potent natural isoflavone, on melanin production. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed molecular mechanisms of action, offering a valuable resource for researchers in dermatology, cosmetology, and pharmacology.

Quantitative Data Summary

This compound, isolated from Campylotropis hirtella, has demonstrated significant inhibitory effects on melanin synthesis.[1][2][3] Its primary mechanism is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][4] The following tables summarize the key quantitative findings from in vitro studies.

| Parameter | This compound | Kojic Acid (Reference) | Source |

| IC | 30 nM | ~12 µM (400-fold less active) | [1][4] |

| IC | 500 nM | Not Reported | [1][2] |

| Inhibition Kinetics (Monophenolase) | Ki(app) = 1.48 nMk | Not Reported | [1][3] |

| Inhibition Type | Competitive, Simple Reversible Slow-Binding | Not Applicable | [1][3] |

| IC | 12.95 µM | Not Reported | [1][3] |

Table 1: Tyrosinase Inhibition and Melanin Content Reduction by this compound. This table provides a comparative summary of the inhibitory potency of this compound against tyrosinase activity and melanin production.

Experimental Protocols

This section details the standard methodologies employed to evaluate the biological activity of this compound on melanin production.

Cell Culture

B16F10 mouse melanoma cells are a widely used model for studying melanogenesis.[5] The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the intracellular melanin content in B16F10 cells following treatment with this compound.

-

Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 × 10⁵ cells/well and treat with this compound for 72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Absorbance Measurement: Measure the absorbance of the lysate at 405 nm. The melanin content is calculated by normalizing the absorbance to the total protein content of the cells, which can be determined using a BCA protein assay kit.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells.

-

Cell Seeding and Treatment: Seed and treat B16F10 cells as described for the melanin content assay.

-

Cell Lysis: Wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.

-

Enzyme Reaction: Incubate the cell lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.

-

Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm. The tyrosinase activity is normalized to the total protein content.

Molecular Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the competitive inhibition of tyrosinase, directly targeting the enzyme responsible for the initial and rate-limiting steps of melanin synthesis.[1][3] While direct studies on this compound's influence on upstream signaling pathways are limited, research on structurally similar isoflavones, such as Neobavaisoflavone, suggests a broader mechanism involving the modulation of key signaling cascades that regulate melanogenesis.[6]

Proposed Inhibition of the cAMP/PKA/CREB/MITF Signaling Pathway

The cAMP pathway is a central regulator of melanogenesis.[7][8] It is hypothesized that this compound may interfere with this pathway, leading to a downstream reduction in melanin production.

Figure 1. Proposed Inhibition of the cAMP/PKA/CREB/MITF Pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, also plays a crucial role in regulating melanogenesis. Studies on similar flavonoids suggest that this compound might also exert its effects by modulating this pathway, potentially through the phosphorylation of ERK, which can lead to the degradation of MITF.[6]

Figure 2. Potential Modulation of the MAPK/ERK Pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-melanogenic effects of this compound.

Figure 3. Experimental Workflow for Assessing this compound's Anti-Melanogenic Activity.

Conclusion

This compound is a highly potent inhibitor of tyrosinase and melanin production in vitro. Its primary mechanism of action is the competitive inhibition of tyrosinase. While further research is needed to fully elucidate its effects on intracellular signaling, evidence from structurally related compounds suggests that this compound may also modulate the cAMP/PKA/CREB/MITF and MAPK pathways. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel skin-lightening agents and treatments for hyperpigmentation disorders. Future studies should focus on confirming its effects on the proposed signaling pathways in human melanocytes and in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Expression of Microphthalmia-associated Transcription Factor (MITF), Which Is Critical for Melanoma Progression, Is Inhibited by Both Transcription Factor GLI2 and Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inducibly decreased MITF levels do not affect proliferation and phenotype switching but reduce differentiation of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Neorauflavane: A Technical Guide on its Potential Anti-Melanoma Effects in B16 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neorauflavane, a naturally occurring isoflavonoid, has demonstrated potent inhibitory effects on tyrosinase, a key enzyme in melanin synthesis. While its depigmenting properties are established, its potential as an anti-melanoma therapeutic agent remains largely unexplored. This technical guide provides a comprehensive framework for investigating the effects of this compound on B16 melanoma cells. It outlines detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression. Furthermore, this document elucidates key signaling pathways, namely PI3K/Akt and MAPK/ERK, that are frequently dysregulated in melanoma and presents a strategy for investigating their modulation by this compound. This guide is intended to serve as a foundational resource for researchers seeking to evaluate the anti-cancer efficacy of this compound and delinate its mechanism of action in B16 melanoma cells.

Introduction to this compound

This compound is a prenylated isoflavonoid that has been isolated from plants such as Campylotropis hirtella. Its primary known biological activity is the potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This activity has led to its investigation for applications in cosmetics and treatments for hyperpigmentation disorders. However, many natural flavonoids possess pleiotropic effects, including anti-proliferative and pro-apoptotic activities in cancer cells. Given the established role of aberrant signaling pathways in melanoma, investigating the impact of this compound on the viability and signaling cascades of B16 melanoma cells is a logical and promising avenue for anti-cancer drug discovery.

Quantitative Data on this compound's Known Effects

To date, the primary quantitative data available for this compound's effect on B16 melanoma cells is related to its inhibition of melanogenesis.

| Parameter | Cell Line | Value | Reference |

| Melanin Content IC50 | B16 Melanoma | 12.95 µM | [1] |

Note: This IC50 value reflects the concentration required to inhibit melanin production by 50% and should not be mistaken for a cytotoxic IC50 value. Further studies are required to determine the anti-proliferative effects of this compound.

Proposed Experimental Protocols

To thoroughly investigate the anti-melanoma effects of this compound, a series of standardized in vitro assays are required. The following protocols are adapted from established methodologies for B16 melanoma cell research.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of B16 melanoma cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed B16 melanoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed B16 melanoma cells in 6-well plates and treat with this compound at its determined IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment: Treat B16 melanoma cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways.

Methodology:

-

Protein Extraction: Treat B16 cells with this compound as described for the other assays. Lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for investigation and the experimental workflows.

Caption: Workflow for assessing this compound's effects on B16 cell viability and apoptosis.

Caption: Workflow for analyzing cell cycle distribution and protein expression changes.

Caption: Proposed investigation of this compound's effect on the PI3K/Akt survival pathway.

Caption: Proposed investigation of this compound's impact on the MAPK/ERK proliferation pathway.

Concluding Remarks and Future Directions

The existing data on this compound's potent tyrosinase inhibition in B16 melanoma cells provides a strong rationale for a more in-depth investigation into its potential anti-cancer properties. The experimental framework outlined in this technical guide offers a systematic approach to characterizing the effects of this compound on cell viability, apoptosis, and cell cycle progression. Elucidating its impact on critical signaling pathways such as PI3K/Akt and MAPK/ERK will be crucial in understanding its mechanism of action and evaluating its therapeutic potential for melanoma. Future in vivo studies using B16 melanoma xenograft models will be essential to validate the in vitro findings and assess the systemic efficacy and safety of this compound.

References

Neorauflavane: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neorauflavane, a naturally occurring flavane derivative, has emerged as a compound of significant interest due to its exceptionally potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, with a primary focus on its well-documented role in dermatology and potential in neuroprotection. The guide details its mechanism of action, summarizes quantitative data, provides experimental protocols for its evaluation, and explores potential, yet currently uninvestigated, therapeutic avenues in cancer, inflammation, and microbial infections based on the known activities of structurally related flavonoids. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

Introduction

This compound is a phenolic compound isolated from Campylotropis hirtella[1]. Structurally, it is a flavane, a class of flavonoids characterized by a C6-C3-C6 backbone. Its primary and most studied biological activity is the potent inhibition of tyrosinase, an enzyme that catalyzes the rate-limiting steps in the production of melanin[1]. This has positioned this compound as a promising candidate for the development of novel treatments for hyperpigmentation disorders and has also sparked interest in its potential role in managing neurodegenerative diseases associated with aberrant tyrosinase activity, such as Parkinson's disease[1].

This guide will delve into the technical details of this compound's bioactivity, present the available quantitative data, and provide detailed methodologies for its investigation. Furthermore, it will explore hypothetical therapeutic applications based on the broader activities of the flavonoid family.

Core Therapeutic Application: Tyrosinase Inhibition

The most well-documented therapeutic application of this compound lies in its potent and specific inhibition of tyrosinase.

Mechanism of Action

This compound acts as a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase[1]. Kinetic studies have revealed that it exhibits a simple reversible slow-binding inhibition against the monophenolase activity of the enzyme[1]. Molecular docking studies suggest that the resorcinol motif of the B-ring and the methoxy group in the A-ring of this compound play a crucial role in its binding to the active site of tyrosinase[1].

Quantitative Data

The inhibitory potency of this compound against mushroom tyrosinase is significantly higher than that of the commonly used skin-lightening agent, kojic acid.

| Parameter | Value | Reference |

| Tyrosinase Monophenolase IC50 | 30 nM | [1] |

| Tyrosinase Diphenolase IC50 | 500 nM | [1] |

| Melanin Content Reduction in B16 Melanoma Cells IC50 | 12.95 µM | [1] |

| Inhibition Kinetics (Monophenolase) | Ki(app) = 1.48 nM | [1] |

| k3 = 0.0033 nM⁻¹ min⁻¹ | [1] | |

| k4 = 0.0049 min⁻¹ | [1] |

Signaling Pathway

The primary signaling pathway affected by this compound, based on current knowledge, is the melanogenesis pathway through direct inhibition of tyrosinase.

Figure 1: Inhibition of the melanogenesis pathway by this compound.

Potential Therapeutic Applications: An Exploratory Outlook

While direct experimental evidence for this compound in the following areas is limited, the known biological activities of flavonoids provide a strong rationale for investigating its potential in cancer, inflammation, and microbial infections.

Anticancer Potential

Flavonoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression[2][3].

Figure 2: Workflow for evaluating the anticancer potential of this compound.

Anti-inflammatory Properties

Flavonoids are well-recognized for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory enzymes and modulation of signaling pathways like NF-κB and MAPK[4][5][6].

Figure 3: Hypothesized anti-inflammatory mechanism of this compound.

Antimicrobial Activity

Many flavonoids exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi[1][7][8]. The mechanisms of action are diverse and can include inhibition of microbial enzymes, disruption of cell membranes, and interference with biofilm formation[7].

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from standard methods for assessing tyrosinase inhibitory activity.

-

Reagents and Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or test compound)

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare stock solutions of this compound, kojic acid, and L-DOPA in an appropriate solvent (e.g., DMSO, then dilute in buffer).

-

In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.

-

Add 140 µL of L-DOPA solution (final concentration, e.g., 2.5 mM).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding 40 µL of mushroom tyrosinase solution (final concentration, e.g., 20 units/mL).

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

-

Melanin Content Assay in B16F10 Melanoma Cells

This protocol is a standard method to quantify melanin production in cultured cells.

-

Cell Culture and Treatment:

-

Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.

-

-

Melanin Extraction and Quantification:

-

After treatment, wash the cells with PBS and harvest them by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Lyse the cell pellet by adding 1 N NaOH.

-

Incubate the lysate at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

-

Synthesis

Currently, there is no detailed, publicly available protocol for the total chemical synthesis of this compound. The compound is primarily obtained through isolation from its natural source, Campylotropis hirtella. The development of a synthetic route would be a significant advancement for the further investigation and potential commercialization of this compound.

Conclusion and Future Directions

This compound is a highly promising natural compound with exceptionally potent tyrosinase inhibitory activity. Its demonstrated ability to reduce melanin production in vitro makes it a strong candidate for development as a topical agent for treating hyperpigmentation disorders. Furthermore, its potential to modulate tyrosinase activity in the brain warrants investigation into its neuroprotective effects, particularly in the context of Parkinson's disease.

Future research should focus on several key areas:

-

Elucidation of Broader Bioactivities: Comprehensive screening of this compound for anticancer, anti-inflammatory, and antimicrobial activities is essential to uncover its full therapeutic potential.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound for its intended applications.

-

Development of a Synthetic Route: A scalable and efficient chemical synthesis of this compound is crucial for its widespread research and potential clinical development.

-

Mechanism of Action in Other Pathways: Should this compound exhibit other bioactivities, detailed mechanistic studies will be required to identify its molecular targets and affected signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. mrs-j.org [mrs-j.org]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of the hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Neorauflavane: A Technical Guide for Skin Hyperpigmentation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skin hyperpigmentation, a common dermatological concern, arises from the overproduction and uneven distribution of melanin. The quest for effective and safe depigmenting agents is a significant focus in dermatological research and cosmetic science. Neorauflavane, a naturally occurring isoflavonoid, has emerged as a highly potent tyrosinase inhibitor, demonstrating significant potential for the management of skin hyperpigmentation. This technical guide provides a comprehensive overview of the current research on this compound, detailing its mechanism of action, quantitative efficacy, and relevant experimental protocols. It is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound as a novel agent for skin lightening and the treatment of hyperpigmentation disorders.

Core Concepts and Mechanism of Action

This compound, isolated from Campylotropis hirtella, exerts its depigmenting effect primarily through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2][3][4][5] Tyrosinase catalyzes the initial steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][2][5] By inhibiting both of these functions, this compound effectively reduces the overall production of melanin.

Kinetic studies have revealed that this compound acts as a competitive and reversible inhibitor of tyrosinase.[1][2][3] It exhibits a simple reversible slow-binding inhibition against the monophenolase activity of the enzyme.[1][2] Molecular docking studies suggest that the resorcinol motif of the B-ring and the methoxy group in the A-ring of the this compound molecule play a crucial role in its binding to the active site of tyrosinase.[1][3]

The primary signaling pathway in melanogenesis involves the activation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including the gene for tyrosinase.[6][7][8][9] The activation of MITF is largely regulated by the cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway.[7][8][10][11] While the direct effect of this compound on this pathway has not been explicitly detailed in the available literature, its profound inhibitory effect on tyrosinase activity and subsequent melanin reduction in cellular models strongly suggest an impact on the downstream effectors of this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in skin hyperpigmentation research.

Table 1: In Vitro Tyrosinase Inhibition by this compound

| Parameter | Value | Reference Compound (Kojic Acid) | Source |

| Monophenolase Activity IC50 | 30 nM | 13.2 µM | [1][2][3][4][12] |

| Diphenolase Activity IC50 | 500 nM | Not Reported | [1][2][3][4][12] |

Table 2: Kinetic Parameters of this compound against Tyrosinase Monophenolase Activity

| Parameter | Value | Unit | Source |

| Ki(app) | 1.48 | nM | [1][2][3][4][5] |

| k3 | 0.0033 | nM-1 min-1 | [1][2][3][4][5] |

| k4 | 0.0049 | min-1 | [1][2][3][4][5] |

Table 3: Cellular Efficacy of this compound in B16 Melanoma Cells

| Parameter | Value | Source |

| Melanin Content Reduction IC50 | 12.95 µM | [1][2][3][4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this compound research. While specific protocols for this compound from the primary literature are not exhaustively detailed, the following represent standard and widely accepted methods for these assays.

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay is based on the ability of tyrosinase to oxidize L-DOPA to form dopachrome, a colored product with an absorbance maximum at approximately 475 nm. The inhibition of this reaction by a test compound is quantified by a reduction in the rate of dopachrome formation.

Materials:

-

Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM in phosphate buffer, prepared fresh)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kojic Acid (positive control) stock solution (e.g., 2 mM in DMSO or phosphate buffer)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Working Solutions: Create serial dilutions of the this compound and Kojic Acid stock solutions in phosphate buffer to achieve the desired final assay concentrations. A vehicle control with the same final DMSO concentration should also be prepared.

-

Assay Plate Setup: In a 96-well plate, add the following to the respective wells:

-

Test Wells: 20 µL of this compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Test Blank Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer (no enzyme).

-

Control (Enzyme) Wells: 20 µL of vehicle + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Reaction Initiation: Add 40 µL of the 10 mM L-DOPA solution to all wells to start the reaction. The final volume in each well will be 200 µL.

-

Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes) to determine the reaction rate.

-

Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (RateControl - RateControl Blank) - (RateTest - RateTest Blank) ] / (RateControl - RateControl Blank) x 100

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the amount of melanin produced by B16F10 melanoma cells after treatment with a test compound.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 1 M NaOH with 10% DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 24-well or 96-well plate at an appropriate density (e.g., 1 x 104 cells/well for a 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

Cell Lysis: After the treatment period, wash the cells with PBS and then lyse them by adding the lysis buffer to each well.

-

Melanin Solubilization: Incubate the plate at a higher temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Absorbance Measurement: Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

-

Normalization (Optional but Recommended): To account for differences in cell number due to cytotoxicity or proliferation effects, perform a parallel cell viability assay (e.g., MTT or PrestoBlue™ assay) or a protein quantification assay (e.g., BCA assay) on a duplicate plate. Normalize the melanin content to the cell viability or total protein content.

-

Calculation: The percentage of melanin content is calculated relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway of Melanogenesis

The following diagram illustrates the core signaling pathway involved in melanogenesis, which is the target for many depigmenting agents, including likely indirect modulation by this compound.

Experimental Workflow for Evaluating this compound

The diagram below outlines a typical experimental workflow for the initial in vitro evaluation of a potential skin depigmenting agent like this compound.

Future Directions and Unaddressed Research Areas